molecular formula C7H12ClN3S2 B1380908 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride CAS No. 1864064-83-4

2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride

Cat. No. B1380908
CAS RN: 1864064-83-4
M. Wt: 237.8 g/mol
InChI Key: QGJQECLBONCNQY-UHFFFAOYSA-N
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Description

The compound “2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride” is a complex organic molecule that contains several functional groups, including an azetidine ring, a thiadiazole ring, and a thioether linkage . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring (a four-membered ring containing a nitrogen atom), a thiadiazole ring (a five-membered ring containing two nitrogen atoms and a sulfur atom), and a thioether linkage (a sulfur atom connected to two carbon atoms) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and thiadiazole rings, as well as the thioether linkage . These functional groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and thiadiazole rings could influence its polarity, solubility, and stability .

Scientific Research Applications

Antibacterial Applications

This compound, due to its structural similarity with imidazole derivatives, may exhibit significant antibacterial properties. Imidazole compounds have been reported to show a broad range of antibacterial activities . The thiol and azetidine groups could potentially interact with bacterial enzymes or proteins, disrupting their function and leading to bacterial cell death.

Antifungal Properties

The presence of a thiadiazole ring in the compound suggests potential antifungal activity. Thiadiazoles are known for their use in agriculture and medicine as fungicides . Research could explore its efficacy against common pathogenic fungi.

Antitumor Activity

Compounds containing thiadiazole have been studied for their antitumor properties. The azetidinylmethylthio group attached to the thiadiazole might enhance its ability to inhibit tumor growth or proliferation .

Anti-inflammatory Potential

The structural features of this compound, particularly the azetidine and thiadiazole components, may offer anti-inflammatory effects. Imidazole derivatives, which share some structural similarities, are known to possess anti-inflammatory properties .

Antidiabetic Effects

Imidazole and thiadiazole derivatives have been investigated for their potential antidiabetic effects. The compound could be a candidate for the development of new antidiabetic drugs due to its unique structure .

Antiviral Capabilities

Given the broad spectrum of activities exhibited by imidazole derivatives, including antiviral properties, this compound could also be researched for its effectiveness against various viral infections .

Antihelmintic Uses

Thiadiazoles have been used as antihelmintic agents. The compound’s molecular structure suggests it could be effective in combating parasitic worms .

Future Directions

Given the interesting structure of this compound, it could be worthwhile to study its synthesis, properties, and potential applications in more detail. It could also be interesting to explore the biological activity of this compound, given the known activities of other azetidine and thiadiazole derivatives .

properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S2.ClH/c1-5-9-10-7(12-5)11-4-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJQECLBONCNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
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2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 3
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 4
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 6
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride

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